Copper selenide (Cu2Se) is a binary chalcogenide semiconductor material composed of copper and selenium. [] It exists in various phases, including the commonly studied cubic berzelianite (α-Cu2Se) and tetragonal umangite (β-Cu2Se) phases. [] Cu2Se has gained significant attention in scientific research due to its unique combination of electrical, optical, and thermal properties, making it suitable for various applications, including solar cells, thermoelectric devices, and sensors. [, , ]
Copper selenide can be found in nature as the mineral chalcocite, which is primarily composed of copper(I) selenide. This compound is classified under the category of semiconductors and is known for its potential applications in thermoelectric devices, photovoltaics, and as a precursor for other selenide materials.
Copper selenide can be synthesized through various methods, including:
The choice of synthesis method affects the morphology, crystallinity, and electronic properties of the resulting copper selenide. For example, hydrothermal methods often produce nanoparticles with high surface area, which can enhance their catalytic activity.
Copper selenide crystallizes in various structures depending on the stoichiometry and conditions of synthesis. The most common structure is the cubic crystal system, specifically the chalcopyrite structure. In this arrangement, each copper atom is coordinated tetrahedrally by selenium atoms.
Copper selenide participates in various chemical reactions, particularly in thermochemical processes:
The oxidation of copper selenide is significant in applications involving thermoelectric materials where controlled oxidation can enhance performance characteristics.
The mechanism by which copper selenide functions as a semiconductor involves its band structure, which allows for electron mobility under thermal excitation. The energy band gap of copper selenide is approximately 1.0 eV, making it suitable for photovoltaic applications.
Copper selenide exhibits notable chemical stability but can react with strong oxidizers. It is insoluble in water but soluble in concentrated acids.
Copper selenide has a wide range of scientific applications:
Solvothermal and hydrothermal methods enable precise morphology control of Cu₂Se nanostructures through manipulation of reaction kinetics. In hydrothermal synthesis, CuSO₄·5H₂O and SeO₂ precursors react in a Teflon-lined autoclave at 150–200°C with hydrazine hydrate (N₂H₄·H₂O) as a reducing agent. This process yields hexagonal Cu₂Se nanoflakes with side lengths of 100–200 nm at 180°C, expanding to 1.3–2 µm at 200°C due to accelerated crystal growth [1]. The growth mechanism involves in situ reduction of Cu²⁺ and Se⁴⁺ by hydrogen decomposed from hydrazine, followed by precipitation as Cu₂Se (2Cu + Se → Cu₂Se) [1].
Solvothermal methods utilize organic solvents to modify crystal habits. Using hydrazine hydrate/water (1:2 v/v) without surfactants produces planar hexagonal microcrystals with layered sheet structures. Introducing cetyltrimethylammonium bromide (CTAB) as a surfactant in ethanol/water media shifts the morphology to nanowire assemblies (diameter: 50–100 nm; length: 1–3 µm) [6]. Solvent polarity directly influences nucleation rates, with ethylene glycol promoting isotropic nanoparticles over anisotropic flakes in aqueous systems [6].
Table 1: Morphological Control of Cu₂Se via Solvothermal/Hydrothermal Methods
Precursor System | Temperature | Additive | Morphology | Dimensions |
---|---|---|---|---|
CuSO₄ + SeO₂ | 180°C | Hydrazine hydrate | Hexagonal flakes | 100–200 nm |
CuSO₄ + SeO₂ | 200°C | Hydrazine hydrate | Hexagonal flakes | 1.3–2 µm |
Se powder + Cu foil | 180°C | CTAB (ethanol/water) | Nanowires | 50–100 nm diameter |
Se powder + Cu foil | 180°C | None (hydrazine/water) | Layered hexagons | 0.5–3 µm |
Vacuum-based deposition techniques achieve high-purity Cu₂Se films with tunable thermoelectric properties. RF magnetron sputtering demonstrates power-dependent film characteristics: at 30 W, films exhibit 436 nm thickness and electrical conductivity of 1.2×10⁵ S/m, while 110 W increases thickness to 1139 nm and conductivity to 3.8×10⁵ S/m. This enhancement stems from improved crystallinity and grain growth, evidenced by XRD peak sharpening at (111) planes [7]. Hardness similarly rises from 0.8 GPa (30 W) to 2.4 GPa (110 W) due to densified microstructures [7].
Pulsed laser deposition (PLD) enables stoichiometric control via substrate temperature (Tₛ). At Tₛ=100°C, Se-rich films (Cu:Se ≈ 1.8:1) form, while Tₛ=300°C yields near-stoichiometric Cu₂Se (Cu:Se ≈ 2:1). The latter exhibits exceptional power factors (PF) of 8.44 µW/cm·K² at 300K and 20.02 µW/cm·K² at 580K, attributed to b-axis-oriented epitaxial growth on (La,Sr)(Al,Ta)O₃ substrates [8]. Thermal conductivity remains low (κ ≈ 1.2 W/m·K) across temperatures, culminating in ZT ≈ 0.58 at 580K [8].
Table 2: Vacuum-Deposited Cu₂Se Thin Film Properties
Technique | Key Parameter | Electrical Conductivity | Power Factor (µW/cm·K²) | ZT |
---|---|---|---|---|
RF Sputtering | 30 W power | 1.2×10⁵ S/m | – | – |
RF Sputtering | 110 W power | 3.8×10⁵ S/m | – | – |
PLD | Tₛ=100°C | – | 4.2 (300K) | 0.31 (580K) |
PLD | Tₛ=300°C | – | 20.0 (580K) | 0.58 (580K) |
Solution-based deposition offers scalable routes for device-compatible Cu₂Se films. Chemical bath deposition (CBD) employs sodium selenosulfate (Na₂SeSO₃) or N,N-dimethylselenourea (DMSU) as Se²⁻ sources. Sodium selenosulfate baths (pH 3.0) deposit cubic Cu₂₋ₓSe (berzelianite) with 20–30 nm crystallites, while DMSU yields hexagonal CuSe (klockmannite). Annealing CuSe at 400°C in N₂ induces phase transformation to Cu₂₋ₓSe [4]. These films exhibit p-type conductivity with carrier concentrations of 10¹⁸–10²¹ cm⁻³, suitable for heterojunction solar cells. CdS/Cu₂₋ₓSe devices achieve 4.25% efficiency (Jₛc=14.4 mA/cm², Vₒc=457 mV), while n-Si/Cu₂₋ₓSe reaches 8.8% [4].
Electrochemical fabrication leverages in situ transformations: electrodeposited Cu₃Se₂ films annealed at 250°C in Ar convert to cubic Cu₂Se, boosting conductivity to 3.07×10³ S/cm [7]. The phase evolution follows:$$ \ce{Cu3Se2 ->[\Delta][{Ar}] Cu2Se + \frac{1}{2} Cu2Se2} $$This approach enables conformal coating on complex substrates, with film thickness controlled by deposition time and potential [7].
Anisotropic Cu₂Se nanostructures form via surfactant-directed or kinetic pathways. Hexagonal plates grow preferentially along (111) planes in hydrazine-mediated systems, where N₂H₄ adsorbs selectively on non-(111) facets, suppressing vertical growth [1]. Nanowire assemblies emerge under solvothermal conditions with CTAB, which forms micellar templates guiding 1D growth [6].
Sodium ascorbate-assisted reduction produces Cu₂₋ₓSe nanospheres (50–100 nm) through isotropic nucleation. Post-synthetic thermal treatment at 400°C under N₂ sinters particles, enhancing electrical conductivity 3-fold while retaining nanoscale grain boundaries. This yields ZT ≈ 0.46 at 150°C, the highest among solution-synthesized Cu₂Se at low temperatures [9]. Morphological evolution follows:
Doping optimizes Cu₂Se’s "phonon-glass electron-crystal" behavior by decoupling electronic and thermal transport. Silver doping (1.37 at%) in sputtered films elevates the power factor to 1.37 via enhanced hole mobility, while reducing lattice thermal conductivity through mass fluctuation scattering [7]. Carbon hybridization strategies include:
Non-stoichiometric Cu₂₋ₓSe intrinsically possesses copper vacancies acting as p-type dopants. Controlled Se deficiency (x = 0.15–0.20) optimizes carrier concentration to ≈10²¹ cm⁻³, maximizing the power factor. Sintering ascorbate-derived Cu₂₋ₓSe at 400°C further reduces x, enhancing conductivity without compromising Seebeck coefficients (150–200 µV/K) [9]. Bi doping (0.5–2.0 mol%) stabilizes the α-phase at room temperature, yielding ZT ≈ 0.4 at 373K [8].
Table 3: Performance Enhancement of Cu₂Se via Doping/Hybridization
Material System | Doping Agent | Optimized Property | Performance Gain |
---|---|---|---|
Ag:Cu₂Se film | 1.37 at% Ag | Power factor | PF = 1.37 |
Cu₂Se/graphene | 0.45 wt% GNP | ZT | 2.44 @ 870K |
Cu₂Se/CNT | Molecular CNT | Lattice thermal conductivity | κₗ reduced by 40% |
Cu₂₋ₓSe | x ≈ 0.18 | Carrier concentration | 10²¹ cm⁻³ |
Bi:Cu₂Se | 1.0 mol% Bi | α-phase stability | ZT ≈ 0.4 @ 373K |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7